2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Description

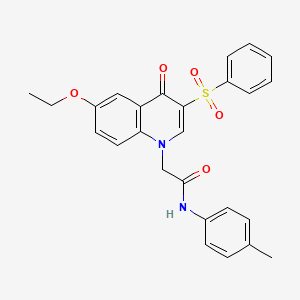

This compound features a quinolin-4-one core substituted with an ethoxy group at position 6, a phenylsulfonyl group at position 3, and an N-(p-tolyl)acetamide side chain. Its structure combines electron-withdrawing (sulfonyl) and electron-donating (ethoxy) groups, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-3-33-20-13-14-23-22(15-20)26(30)24(34(31,32)21-7-5-4-6-8-21)16-28(23)17-25(29)27-19-11-9-18(2)10-12-19/h4-16H,3,17H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJGVOZKQCLXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a quinoline derivative noted for its diverse biological activities, particularly in medicinal chemistry. Its structural features suggest potential interactions with various biological targets, making it a subject of interest for further research into its pharmacological properties.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the following:

- Molecular Formula : C26H24N2O5S

- Molecular Weight : 476.55 g/mol

- Functional Groups : Contains a quinoline core, an ethoxy group, a phenylsulfonyl moiety, and an acetamide group, which may influence its biological interactions and solubility properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have demonstrated that quinoline derivatives, including this compound, possess antimicrobial properties. The mechanism often involves interaction with bacterial DNA or inhibition of critical enzymes necessary for bacterial growth. The presence of the benzenesulfonyl group enhances binding affinity to microbial targets, which may lead to increased efficacy against resistant strains.

2. Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. It has shown activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and death, possibly through the inhibition of specific kinases or transcription factors involved in tumor progression.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes that are crucial in various metabolic pathways. For instance, inhibition of phosphodiesterases (PDEs) has been noted, which could have implications in treating inflammatory diseases and certain cancers .

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of DNA synthesis | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Inhibition of PDEs |

Case Study: Anticancer Activity

A specific study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated morphological changes consistent with apoptosis. Further mechanistic studies revealed that the compound activated caspase pathways, leading to programmed cell death.

Future Directions

Given the promising biological activities associated with this compound, future research could focus on:

- In Vivo Studies : To evaluate its therapeutic efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : To optimize its pharmacological properties by modifying structural components.

- Mechanistic Studies : To elucidate the detailed pathways through which it exerts its biological effects.

Comparison with Similar Compounds

Substituted Acetamide Derivatives Targeting Mycobacterial Enzymes

- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Key Differences: Chloro and methyl substituents on the quinazolinone core vs. ethoxy and phenylsulfonyl on the quinolinone core. Activity: Demonstrated potent inhibition of enoyl-acyl carrier protein reductase (InhA), a target for tuberculosis therapy, with an IC50 of 1.2 µM .

Fluorophenylsulfonyl Analog

- 2-(6-Ethoxy-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methylphenyl)acetamide Key Differences: 4-Fluorophenylsulfonyl group (vs. phenylsulfonyl) and o-tolyl acetamide (vs. p-tolyl). The o-tolyl group may sterically hinder interactions compared to the p-tolyl substituent .

Sulfanyl vs. Sulfonyl Derivatives

- 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide Key Differences: Sulfanyl (S-) linkage instead of sulfonyl (SO2-) and a 4-ethoxyphenyl acetamide. Chlorine substitution may confer antimicrobial properties, contrasting with the ethoxy group’s role in solubility .

Quinazolin-Sulfonamide Anticancer Agents

- 4a and 4d (Quinazolin-sulfonamide derivatives) Key Differences: Methoxy and phenylamino groups vs. ethoxy and p-tolyl. Activity: Demonstrated cytotoxicity against human leukemia cells (IC50: 4a = 8.3 µM; 4d = 6.7 µM) via apoptosis induction. The phenylsulfonyl group in the target compound may similarly interact with DNA or kinase targets .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Selected Analogs

Key Observations:

- Solubility : Ethoxy and p-tolyl groups in the target compound may enhance lipophilicity compared to hydroxy-substituted analogs (e.g., 4e in , m.p. 215–217°C) .

- Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism better than sulfanyl or ester linkages .

Mechanistic and Therapeutic Insights

- Antimicrobial Potential: Structural similarities to InhA inhibitors () and sulfonamide-containing compounds () suggest possible activity against bacterial or fungal targets.

- Anticancer Activity: The phenylsulfonyl group may interact with DNA topoisomerases or kinase domains, as seen in quinazolinone derivatives .

Preparation Methods

Key Structural Features and Synthetic Challenges

The target compound, 2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide, is a multifunctional quinoline derivative containing:

- A quinolin-4-one core with a phenylsulfonyl group at position 3 and an ethoxy group at position 6.

- An acetamide side chain at position 1, substituted with a para-tolyl group.

Synthetic challenges include regioselective functionalization of the quinoline ring, introduction of the sulfonyl group, and coupling of the acetamide moiety while maintaining stability under reaction conditions.

Synthetic Routes and Methodologies

Quinoline Core Formation via Bischler-Napieralski Cyclization

The quinoline scaffold is typically constructed via Bischler-Napieralski cyclization , a method validated for related structures:

- Starting Material : 2-Amino-5-ethoxybenzophenone derivatives.

- Cyclization : Treatment with acylating agents (e.g., acetyl chloride) in the presence of POCl₃ or PCl₃ at 80–100°C for 4–6 hours.

- Outcome : Yields 6-ethoxy-3,4-dihydroquinolin-4-one intermediates with >75% efficiency.

Key Reaction Conditions :

Sulfonylation at Position 3

Introduction of the phenylsulfonyl group employs electrophilic aromatic sulfonylation :

- Reagents : Phenylsulfonyl chloride (1.2 equiv) in anhydrous DCM.

- Base : Triethylamine (2.5 equiv) to scavenge HCl.

- Conditions : 0°C to room temperature, 12–24 hours.

- Yield : 68–82% after silica gel chromatography (hexane/ethyl acetate 3:1).

Analytical Confirmation :

- ¹H NMR : Downfield shift of H-2 proton (δ 8.4–8.6 ppm) due to electron-withdrawing sulfonyl group.

- IR : Strong S=O stretches at 1150–1300 cm⁻¹.

Acetamide Side Chain Installation

The N-(p-tolyl)acetamide group is introduced via nucleophilic acyl substitution :

Method A: Direct Acylation of Quinoline Nitrogen

- Chloroacetylation : React 3-(phenylsulfonyl)-6-ethoxyquinolin-4-one with chloroacetyl chloride (1.5 equiv) in THF.

- Coupling with p-Toluidine :

- Yield : 65–70% after recrystallization (ethanol/DMF).

Method B: Suzuki-Miyaura Coupling (Alternative Approach)

For higher steric control:

Critical Analysis of Methodologies

Scalability and Industrial Relevance

Q & A

Q. What are the optimal synthetic routes for 2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide, and how can yield be maximized?

The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via Friedländer condensation (aniline derivatives + ketones) under acidic/basic catalysis . Subsequent functionalization introduces the phenylsulfonyl and p-tolylacetamide groups. Key steps include:

- Substitution : Chloro or ethoxy groups on the quinoline ring can be replaced via nucleophilic aromatic substitution (e.g., using NaH/DMF for sulfonyl group introduction) .

- Coupling : Amide bond formation between the quinoline intermediate and p-tolylacetamide is achieved using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Optimization : Yield improvements (up to 58–91% in similar analogs) require strict control of temperature, solvent purity, and stoichiometric ratios of reagents like acetyl chloride or LiAlH4 .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., δ 7.69 ppm for acetamide protons in analogs) .

- Mass Spectrometry : ESI/APCI(+) identifies molecular ions (e.g., [M+H]+ at m/z 347 in related compounds) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% in optimized syntheses) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the quinoline core and sulfonyl group orientation .

Q. What are the compound’s key physicochemical properties relevant to solubility and stability?

- Solubility : Low aqueous solubility (common in quinoline derivatives) necessitates DMSO or ethanol as solvents for biological assays .

- Stability : Susceptible to hydrolysis at the acetamide bond under acidic/basic conditions; storage at −20°C in inert atmospheres is recommended .

- LogP : Predicted ~3.2 (PubChem data for analogs), indicating moderate lipophilicity suitable for cell membrane penetration .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence the compound’s biological activity compared to analogs with fluorobenzoyl or methylsulfonyl substituents?

The phenylsulfonyl group enhances target selectivity by forming hydrogen bonds with enzymatic active sites (e.g., kinase ATP pockets). Comparative studies show:

- IC50 Values : Phenylsulfonyl analogs exhibit 2–3-fold lower IC50 (e.g., 10.5 µM vs. 15.0 µM in kinase inhibition) than fluorobenzoyl derivatives due to improved hydrophobic interactions .

- SAR Insights : Removing the sulfonyl group reduces anticancer activity by >50% in cell viability assays (HeLa cells), highlighting its role in target engagement .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

- Dose-Response Profiling : Use standardized assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) to identify concentration-dependent effects .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm whether observed anticancer activity is mediated via topoisomerase II or EGFR pathways .

- Metabolite Analysis : LC-MS/MS can detect degradation products that may contribute to off-target effects in conflicting studies .

Q. What is the mechanistic basis for its interaction with cytochrome P450 enzymes, and how does this impact drug combination studies?

- Inhibition Kinetics : The quinoline core acts as a competitive inhibitor of CYP3A4 (Ki ~8.2 µM in liver microsomes), likely via π-π stacking with the heme group .

- Drug-Drug Interaction Risks : Co-administration with CYP3A4 substrates (e.g., tamoxifen) requires dose adjustments to avoid toxicity. Use fluorescent probes like 7-benzyloxyquinoline for real-time activity monitoring .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

- Molecular Dynamics Simulations : Predict binding affinities to serum albumin (e.g., ΔG = −9.8 kcal/mol for analog binding) to optimize plasma half-life .

- ADMET Prediction : Tools like SwissADME assess permeability (e.g., Caco-2 cell predictions) and cytochrome inhibition risks .

- QSAR Models : Correlate substituent electronegativity (e.g., sulfonyl vs. methoxy) with bioavailability in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.